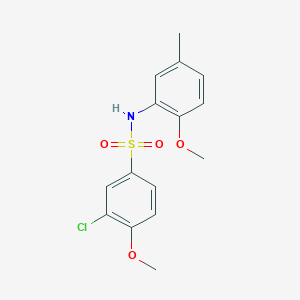

3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves intricate chemical reactions. For example, a cascade synthesis involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea under specific conditions highlights the complexity and specificity required in synthesizing sulfonamide derivatives (Rozentsveig et al., 2011). Such processes are crucial for generating the desired sulfonamide compounds with high purity and yield.

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the interactions and properties of chemical compounds. The crystal structures of related compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal insights into the supramolecular architecture controlled by specific interactions, forming unique dimensional architectures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can lead to the formation of various derivatives, showcasing the compound's versatility. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea demonstrates a probable scheme involving cyclization, isomerization, and heterocyclization (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The determination of crystal structures through X-ray crystallography provides detailed information on the compound's physical characteristics and how they may influence its chemical behavior and interactions (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-Chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, including reactivity, stability, and interactions with biological molecules, are fundamental for its potential applications. Studies on related compounds provide insights into their reactivity patterns, such as the ability to undergo specific reactions or form particular derivatives, which is essential for developing new pharmaceuticals or materials (Rozentsveig et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide are currently unknown. This compound is structurally similar to other sulfonamide derivatives, which are known to inhibit carbonic anhydrase enzymes . .

Mode of Action

If it acts like other sulfonamides, it may bind to its target enzyme and interfere with its function, leading to downstream effects . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

If it inhibits carbonic anhydrase, it could disrupt the balance of bicarbonate and hydrogen ions in the body, affecting processes such as respiration and the maintenance of pH balance

Result of Action

The molecular and cellular effects of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide’s action are currently unknown. If it acts similarly to other sulfonamides, it may lead to a decrease in the concentration of bicarbonate ions in the body, potentially affecting a variety of physiological processes . More research is needed to confirm these effects.

properties

IUPAC Name |

3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGYTFHFUDWFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)

![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)

![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)

![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)